1H,3'H-2,4'-Biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3’H-2,4’-Biimidazole is a heterocyclic compound composed of two imidazole rings connected by a carbon-carbon bond. Imidazoles are five-membered rings containing two nitrogen atoms, which are known for their versatility and presence in various biological and chemical systems. The unique structure of 1H,3’H-2,4’-Biimidazole allows it to participate in a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3’H-2,4’-Biimidazole typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of 1H,3’H-2,4’-Biimidazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H,3’H-2,4’-Biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
1H,3’H-2,4’-Biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: 1H,3’H-2,4’-Biimidazole is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which 1H,3’H-2,4’-Biimidazole exerts its effects involves its ability to interact with various molecular targets. The nitrogen atoms in the imidazole rings can act as hydrogen bond donors and acceptors, allowing the compound to form stable complexes with metal ions and other molecules. These interactions can influence biological pathways and chemical reactions, making 1H,3’H-2,4’-Biimidazole a versatile compound in both research and industrial applications.
Comparison with Similar Compounds
Imidazole: A simpler structure with one imidazole ring.
2,2’-Biimidazole: Another biimidazole compound with a different connectivity between the rings.
Benzimidazole: Contains a fused benzene and imidazole ring.
Uniqueness: 1H,3’H-2,4’-Biimidazole is unique due to its specific connectivity and the presence of two imidazole rings. This structure provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to participate in a wide range of reactions and form stable complexes makes it particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
144648-45-3 |
---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-1H-imidazole |
InChI |
InChI=1S/C6H6N4/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,7,10)(H,8,9) |
InChI Key |
XWHKSDHUFQIWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.